molecular formula C14H20FN3O3S B4492892 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide

Cat. No.: B4492892
M. Wt: 329.39 g/mol
InChI Key: FLPQWMWMLAJAGL-UHFFFAOYSA-N
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Description

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.

    Formation of the Oxoethyl Group: The resulting intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group.

    Introduction of the Methanesulfonamide Moiety: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxoethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxyethyl]-N-methylmethanesulfonamide.

    Reduction: Formation of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxyethyl]-N-methylmethanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions due to its interaction with neurotransmitter receptors.

    Pharmacology: It is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its potential as a drug candidate.

    Biological Research: The compound is used in studies to elucidate its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. These interactions contribute to its potential therapeutic effects in neurological and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]methanesulfonamide
  • N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide is unique due to its specific structural features, such as the combination of a fluorophenyl group, a piperazine ring, and a methanesulfonamide moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy at various molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-16(22(2,20)21)11-14(19)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQWMWMLAJAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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